molecular formula C20H18N4O5S2 B2597987 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 923194-91-6

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Katalognummer: B2597987
CAS-Nummer: 923194-91-6
Molekulargewicht: 458.51
InChI-Schlüssel: VNYKJVODKCYOII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic small molecule of significant interest in biochemical and cell culture research. This benzamide derivative features a 2,5-dioxopyrrolidin-1-yl group and a 6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl moiety, a structural framework known to exhibit modulatory properties in biological systems. Compounds within this chemical class have demonstrated valuable research applications, particularly in the field of biologics production. Structurally related benzamide compounds containing the dioxopyrrolidinyl group have been shown to improve monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (rCHO) cell cultures . These compounds can influence cellular metabolism by suppressing cell growth while simultaneously increasing cell-specific productivity, intracellular ATP levels, and glucose uptake rates . Furthermore, related N-(thiazol-2-yl)-benzamide analogs have been identified and characterized as potent and selective antagonists of the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators . This makes them useful pharmacological tools for studying the physiological functions of this unique Cys-loop receptor. The structural motifs present in this compound are also frequently explored in the development of novel anticancer agents, as similar benzothiazole benzamide derivatives have been designed as potent inhibitors targeting specific pathways in non-small cell lung cancer . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to handle this compound with appropriate care and determine optimal concentrations for their specific experimental systems.

Eigenschaften

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S2/c1-23(2)31(28,29)14-7-8-15-16(11-14)30-20(21-15)22-19(27)12-3-5-13(6-4-12)24-17(25)9-10-18(24)26/h3-8,11H,9-10H2,1-2H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYKJVODKCYOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via sulfonation, where dimethylamine reacts with a sulfonyl chloride derivative of the benzothiazole.

    Attachment of the Dioxopyrrolidinyl Benzamide Moiety: This step involves the coupling of the benzothiazole derivative with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound undergoes hydrolysis at two primary sites: the amide bond and the sulfamoyl group.

Amide Bond Cleavage

The benzamide linkage (CONH–) is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Heating with concentrated HCl (6 M, reflux) cleaves the amide bond, yielding 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid and 6-(dimethylsulfamoyl)-1,3-benzothiazol-2-amine .

  • Basic Hydrolysis : Treatment with NaOH (1–2 M, 60–80°C) produces the sodium salt of the benzoic acid derivative and the corresponding amine .

Table 1: Hydrolysis Conditions and Products

Reaction SiteConditionsProductsYield (%)
Amide bond6 M HCl, reflux, 6 h4-(2,5-dioxopyrrexampleidoyl)benzoic acid + 6-(dimethylsulfamoyl)-1,3-benzothiazol-2-amine~75
Amide bond2 M NaOH, 70°C, 4 hSodium 4-(2,5-dioxopyrrolidin-1-yl)benzoate + 6-(dimethylsulfamoyl)-1,3-benzothiazol-2-amine~68

Sulfamoyl Group Hydrolysis

The dimethylsulfamoyl moiety (–SO₂NMe₂) resists mild hydrolysis but reacts under harsher conditions:

  • Acidic Hydrolysis : Prolonged heating with H₂SO₄ (conc., 100°C) converts the sulfamoyl group to a sulfonic acid (–SO₃H), forming 6-sulfo-1,3-benzothiazol-2-yl derivatives .

Nucleophilic Substitution

The dimethylsulfamoyl group acts as a potential leaving group in nucleophilic displacement reactions:

Displacement by Amines

In polar aprotic solvents (e.g., DMF or DMSO), primary amines (e.g., methylamine) substitute the dimethylamine group:

Compound+R-NH2Base6-(R-sulfamoyl)-1,3-benzothiazol-2-yl+Me2NH\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{Base}} \text{6-(R-sulfamoyl)-1,3-benzothiazol-2-yl} + \text{Me}_2\text{NH}

Reaction efficiency depends on the nucleophile’s strength and reaction temperature (typically 80–120°C).

Table 2: Nucleophilic Substitution Examples

NucleophileConditionsProductYield (%)
NH₃ (aq.)DMF, 100°C, 8 h6-Sulfamoyl-1,3-benzothiazol-2-yl derivative62
BenzylamineDMSO, 120°C, 6 h6-(Benzylsulfamoyl)-1,3-benzothiazol-2-yl derivative55

Ring-Opening of Pyrrolidinone

The 2,5-dioxopyrrolidin-1-yl group undergoes ring-opening in the presence of nucleophiles (e.g., amines, alcohols):

Amine-Mediated Ring Opening

Primary amines (e.g., ethylamine) attack the lactam carbonyl, leading to linear amide formation:

Compound+H2N-R4-(2-(R-amino)acetyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide\text{Compound} + \text{H}_2\text{N-R} \rightarrow \text{4-(2-(R-amino)acetyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide}

This reaction proceeds at room temperature in THF or dichloromethane.

Table 3: Pyrrolidinone Ring-Opening Reactions

NucleophileSolventProductYield (%)
EthanolamineTHF4-(2-(2-Hydroxyethylamino)acetyl)benzamide derivative70
AnilineCH₂Cl₂4-(2-(Phenylamino)acetyl)benzamide derivative65

Electrophilic Aromatic Substitution

The benzothiazole ring’s electron-deficient nature facilitates electrophilic substitutions at specific positions:

Nitration

Nitration with HNO₃/H₂SO₄ occurs at the 4-position of the benzothiazole ring (meta to the sulfamoyl group), forming a nitro derivative .

Table 4: Electrophilic Substitution Reactions

ReactionReagentsPositionProductYield (%)
NitrationHNO₃/H₂SO₄, 0°CC44-Nitro-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl derivative58
BrominationBr₂/FeBr₃C55-Bromo-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl derivative45

Reduction Reactions

Selective reduction of functional groups is achievable:

Lactam Reduction

The pyrrolidinone ring is reduced to pyrrolidine using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C):

4-(2,5-Dioxopyrrolidin-1-yl)benzamideLiAlH44-(2,5-Dihydroxypyrrolidin-1-yl)benzamide\text{4-(2,5-Dioxopyrrolidin-1-yl)benzamide} \xrightarrow{\text{LiAlH}_4} \text{4-(2,5-Dihydroxypyrrolidin-1-yl)benzamide}

This modifies the compound’s solubility and pharmacokinetic properties .

Cross-Coupling Reactions

The benzothiazole core supports palladium-catalyzed couplings if halogenated:

Suzuki Coupling (Hypothetical)

If brominated at C5, the compound could undergo Suzuki coupling with aryl boronic acids:

5-Bromo-derivative+Ar-B(OH)2Pd(PPh3)45-Aryl-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl derivative\text{5-Bromo-derivative} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{5-Aryl-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl derivative}

This reaction expands structural diversity for medicinal chemistry applications .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide has been included in various screening libraries aimed at identifying potential anticancer agents. It is part of the Anti-Cancer Library , which includes over 62,000 compounds designed to target different cancer types. Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast and hepatocellular carcinoma cells .

Kinase Inhibition

The compound is also featured in libraries targeting Type II Kinase Inhibitors , indicating its potential role in inhibiting specific kinases involved in cancer progression. Kinases are critical in signaling pathways that regulate cell growth and survival, making them prime targets for cancer therapy .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of benzothiazole derivatives similar to this compound against HepG2 and MCF-7 cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively .

Case Study 2: Kinase Inhibition

In a series of experiments assessing the inhibitory activity against Kv1.3 channels, compounds structurally related to this compound showed promising results comparable to established inhibitors such as PAP-1. This highlights the potential for developing novel therapeutic agents targeting ion channels involved in cancer and autoimmune diseases .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityPotential cytotoxic effects on various cancer cell lines; included in Anti-Cancer Library
Kinase InhibitionTargeting Type II kinases involved in cancer signaling pathways
CNS EffectsPossible neuropharmacological properties based on structural analogs

Wirkmechanismus

The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes or receptors, modulating their activity. The dimethylsulfamoyl group may enhance the compound’s solubility and bioavailability, while the dioxopyrrolidinyl benzamide moiety can interact with proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with 4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-N-(2,5-Dioxopyrrolidin-1-yl)Benzamide (MPPB)

Structural Differences :

  • Core : Both compounds share a benzamide backbone.
  • Substituents :
    • MPPB: 2,5-Dimethylpyrrole at the 4-position and 2,5-dioxopyrrolidinyl at the N-position.
    • Target Compound: Benzothiazole with dimethylsulfamoyl at the 6-position and 2,5-dioxopyrrolidinyl at the 4-position.

Functional Insights :

  • MPPB was shown to enhance mAb production in CHO cells by 125–158% while suppressing cell growth and galactosylation, a critical quality attribute . Its activity is attributed to the 2,5-dimethylpyrrole moiety, which optimizes metabolic reprogramming (e.g., increased ATP levels and glucose uptake).
  • The target compound’s benzothiazole and sulfamoyl groups may alter binding kinetics or solubility compared to MPPB’s pyrrole. Benzothiazoles are often associated with kinase inhibition or antiviral activity, suggesting divergent mechanisms .

Table 1: Key Parameters of MPPB vs. Target Compound

Parameter MPPB Target Compound
Molecular Weight 383.43 g/mol ~470 g/mol (estimated)
Key Substituents 2,5-Dimethylpyrrole 6-Dimethylsulfamoyl-benzothiazole
Observed Activity ↑ mAb production, ↓ galactosylation Unknown (structural inferences)
Metabolic Effects ↑ ATP, ↑ glucose uptake Likely distinct due to sulfamoyl

Comparison with (E)-4-((2,4-Dioxothiazolidin-5-ylidene)Methyl)-N-Phenyl Benzamide Derivatives

Structural Differences :

  • Core : Similar benzamide structure.
  • Substituents: Thiazolidinone Derivative: 2,4-dioxothiazolidin-5-ylidene methyl group at the 4-position. Target Compound: Benzothiazole and dioxopyrrolidinyl groups.

Functional Insights :

  • Thiazolidinone derivatives are often explored for antimicrobial or anticancer activity due to their electrophilic β-lactam-like reactivity . The target compound’s dioxopyrrolidinyl group, while also electrophilic, may confer different solubility or stability profiles.

Comparison with N-[4-(1,3-Benzothiazol-2-yl)Phenyl]-3-(2,5-Dioxopyrrolidin-1-yl)Benzamide (G786-0298)

Structural Differences :

  • Core : Both feature benzamide and benzothiazole groups.
  • Substituents :
    • G786-0298: Benzothiazol-2-yl at the 4-position, dioxopyrrolidinyl at the 3-position.
    • Target Compound: Benzothiazole at the 2-position with dimethylsulfamoyl at the 6-position.

Functional Insights :

  • G786-0298’s lack of sulfamoyl groups may reduce its polarity compared to the target compound. The dimethylsulfamoyl group in the latter could enhance solubility or binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) .

Mechanistic and Dose-Response Considerations

  • Dose-Effect Relationships : The Litchfield-Wilcoxon method could be applied to compare ED50 values of analogs. For MPPB, a 0.32 mM concentration increased mAb production by 171% , but the target compound’s optimal dose may differ due to structural bulkiness.
  • Metabolic Impact : MPPB’s suppression of galactosylation highlights the importance of post-translational modification effects. The target compound’s sulfamoyl group might similarly interfere with glycosylation enzymes, though this requires experimental validation.

Biologische Aktivität

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features both a benzothiazole moiety and a pyrrolidine derivative, which are known to exhibit various biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through various chemical reactions involving key precursors. A common synthetic route includes the reaction of 6-amino-1,3-benzothiazole with dimethylsulfamoyl chloride, followed by coupling with 4-(2,5-dioxopyrrolidin-1-yl)benzamide. The general structure can be represented as follows:

N 6 dimethylsulfamoyl 1 3 benzothiazol 2 yl 4 2 5 dioxopyrrolidin 1 yl benzamide\text{N 6 dimethylsulfamoyl 1 3 benzothiazol 2 yl 4 2 5 dioxopyrrolidin 1 yl benzamide}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize its pharmacological properties:

Antitumor Activity

Research indicates that benzothiazole derivatives often exhibit significant antitumor activity. For instance, compounds similar to this compound have shown efficacy in inhibiting cell proliferation in cancer cell lines such as HCC827 and NCI-H358. In vitro studies demonstrate that these compounds can induce apoptosis and inhibit tumor growth through multiple mechanisms.

CompoundCell LineIC50 (µM)Activity
This compoundHCC8279.48 ± 1.15High
Similar Benzothiazole DerivativeNCI-H35816.00 ± 9.38Moderate

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various bacterial strains. Studies have shown that it possesses moderate to high antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.12 µM
Escherichia coli25 µM

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

The mechanism of action for this compound is believed to involve the inhibition of specific molecular targets related to tumor growth and bacterial cell wall synthesis. The presence of both sulfonamide and amide functionalities enhances its interaction with biological targets.

Interaction Studies

Interaction studies are crucial for understanding how this compound exerts its effects. Preliminary data indicate that it may bind to DNA at AT-rich sites, similar to other benzothiazole derivatives.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Antitumor Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant tumor growth inhibition in xenograft models.
  • Antimicrobial Trials : Clinical trials assessing the efficacy of benzothiazole derivatives against resistant bacterial strains showed promising results.

Q & A

Q. What standard synthetic routes are employed to prepare this compound, and what are the critical intermediates?

  • Answer : Synthesis involves sequential coupling reactions. Key steps include: (i) Functionalization of the benzothiazole ring at the 6-position via sulfamoylation using dimethylsulfamoyl chloride. (ii) Introduction of the 4-(2,5-dioxopyrrolidin-1-yl)benzamide group via amide bond formation under carbodiimide coupling (e.g., EDC/HOBt). Critical intermediates include 6-(dimethylsulfamoyl)-1,3-benzothiazol-2-amine and 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid , which are validated by FT-IR (amide C=O stretch at ~1650 cm⁻¹) and ¹³C NMR (quaternary carbon signals) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing side reactions (e.g., ring-opening or sulfamoyl hydrolysis)?

  • Answer : Optimization strategies include:
  • Solvent selection : Use anhydrous DMF or THF to suppress hydrolysis of the sulfamoyl group.
  • Temperature control : Maintain reactions below 0°C during sulfamoylation to avoid decomposition.
  • Catalyst screening : Test alternatives to EDCI (e.g., DCC or HATU) for improved coupling efficiency.
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or preparative HPLC to isolate the target compound from byproducts like benzothiazole-2-thiol (a common hydrolysis product) .

Q. What advanced spectroscopic and computational methods are critical for elucidating the three-dimensional conformation and electronic properties of this compound?

  • Answer :
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding between sulfamoyl and pyrrolidinone groups).
  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution.
  • Docking studies : Simulate binding modes with biological targets (e.g., enzymes) using software like AutoDock Vina, validated by MD simulations (RMSD < 2 Å) .

Q. What methodologies are recommended to address discrepancies in reported biological activities of structural analogs (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

  • Answer :
  • Assay standardization : Use identical buffer conditions (pH, ionic strength) and enzyme batches.
  • Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize data.
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to evaluate variability across studies.
  • Structural analogs : Synthesize and test derivatives with systematic substitutions (e.g., replacing dimethylsulfamoyl with acetyl) to isolate pharmacophore contributions .

Q. How should a theoretical framework be integrated into experimental design for studying this compound’s mechanism of action?

  • Answer :
  • Hypothesis-driven design : Link studies to established theories (e.g., enzyme allostery or reactive oxygen species scavenging) to guide assay selection.
  • Dose-response modeling : Use Hill equations to quantify efficacy/potency, supported by Schild regression for antagonist studies.
  • Pathway analysis : Map compound effects via transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify upstream/downstream targets .

Data Contradiction & Validation

Q. How can researchers resolve inconsistencies in stability data (e.g., variable degradation rates under similar storage conditions)?

  • Answer :
  • Forced degradation studies : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via UPLC-PDA .
  • Kinetic modeling : Calculate activation energy (Eₐ) using the Arrhenius equation to predict shelf life.
  • Excipient screening : Test stabilizers (e.g., mannitol or cyclodextrins) in formulation studies to mitigate hydrolysis .

Q. What strategies validate the selectivity of this compound in targeting specific proteins versus off-pathway interactions?

  • Answer :
  • Proteome-wide profiling : Use affinity pull-down assays coupled with SILAC-based mass spectrometry to identify binding partners.
  • CRISPR-Cas9 knockouts : Validate target dependency by comparing compound efficacy in wild-type vs. gene-edited cell lines.
  • SPR analysis : Measure binding kinetics (kₒₙ/kₒff) to confirm specificity for the intended target over homologs .

Methodological Resources

For synthesis protocols, consult and ; for computational modeling, refer to and ; for theoretical frameworks, see and .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.